molecular formula C10H6F3N B1354612 6-(Trifluoromethyl)quinoline CAS No. 325-13-3

6-(Trifluoromethyl)quinoline

Cat. No. B1354612
Key on ui cas rn: 325-13-3
M. Wt: 197.16 g/mol
InChI Key: YVALNRPQHHRMNT-UHFFFAOYSA-N
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Patent
US05750526

Procedure details

19.7 g of 6-trifluoromethyl-quinoline is introduced into 200 ml of tetrachloromethane. 5.2 ml of bromine is instilled and the solution is refluxed for one hour. Within twenty minutes, 7.9 g of pyridine in 8 ml of tetrachloromethane is instilled in the boiling solution. After one hour, it is allowed to cool, decanted from the precipitated salt and the solution is concentrated by evaporation. After column chromatography, 14.6 g of 3-bromo-6-trifluoromethyl-quinoline of melting point 79° C. is obtained.
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Quantity
7.9 g
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[CH:8][CH:7]=[CH:6]2.[Br:15]Br.N1C=CC=CC=1>ClC(Cl)(Cl)Cl>[Br:15][C:7]1[CH:8]=[N:9][C:10]2[C:5]([CH:6]=1)=[CH:4][C:3]([C:2]([F:1])([F:13])[F:14])=[CH:12][CH:11]=2

Inputs

Step One
Name
Quantity
19.7 g
Type
reactant
Smiles
FC(C=1C=C2C=CC=NC2=CC1)(F)F
Name
Quantity
200 mL
Type
solvent
Smiles
ClC(Cl)(Cl)Cl
Step Two
Name
Quantity
5.2 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
7.9 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
8 mL
Type
solvent
Smiles
ClC(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is refluxed for one hour
Duration
1 h
WAIT
Type
WAIT
Details
Within twenty minutes
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
decanted from the precipitated salt
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated by evaporation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=NC2=CC=C(C=C2C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 14.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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